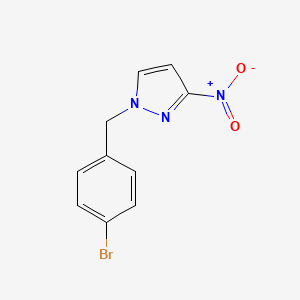

1-(4-bromobenzyl)-3-nitro-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This is due to its presence in a multitude of biologically active compounds and approved pharmaceutical agents. nih.gov The pyrazole ring's unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor make it a versatile component in designing molecules that can interact with biological targets. nih.gov

The applications of pyrazole derivatives are extensive, spanning a wide range of therapeutic areas. They are known to exhibit anti-inflammatory, antimicrobial, anticancer, analgesic, and antidepressant activities, among others. mdpi.comnih.govrowan.edu This broad spectrum of biological activity has cemented the pyrazole nucleus as a critical area of focus for the development of novel therapeutic agents. rsc.orgresearchgate.net

Overview of Functionalized Pyrazole Derivatives and their Chemical Utility

The true utility of the pyrazole core is realized through its functionalization, where the attachment of various substituents to the ring system allows for the fine-tuning of its physicochemical and biological properties. nih.gov The introduction of different functional groups can influence a molecule's solubility, lipophilicity, metabolic stability, and target-binding affinity. nih.gov

Functionalized pyrazoles are not only explored for their pharmacological potential but also serve as versatile intermediates in organic synthesis. nih.gov They can be used to construct more complex heterocyclic systems and are employed as ligands in catalysis. The ability to introduce a wide array of substituents onto the pyrazole ring through various synthetic methodologies makes it a highly adaptable and valuable tool for chemists. mdpi.com

The following table provides a glimpse into the diverse biological activities associated with various functionalized pyrazole derivatives, as reported in the scientific literature.

| Pyrazole Derivative Type | Reported Biological Activities | Reference |

|---|---|---|

| Nitrofuran-containing tetra-substituted pyrazoles | Antibacterial and antifungal | pharmatutor.org |

| 1-Thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazoles | Monoamine oxidase (MAO) inhibitors, anti-inflammatory, analgesic | nih.gov |

| Aryl azoles | Neuroprotective | nih.gov |

| 1,5-Diaryl pyrazoles with amide linkage | Antibacterial | nih.gov |

| Coumarin-containing thiazolyl-3-aryl-pyrazole-4-carbaldehydes | Potential antibacterial | mdpi.com |

| Thiadiazole-1H-pyrazol-4-yl thiazolidin-4-ones with nitro groups | Antibacterial (potent against Pseudomonas aeruginosa) | mdpi.com |

Positioning of N-Benzyl and Nitro-Substituted Pyrazoles within Advanced Organic Chemistry

The presence of an N-benzyl group and a nitro substituent on the pyrazole ring places 1-(4-bromobenzyl)-3-nitro-1H-pyrazole within a specific and important class of derivatives.

The N-benzyl group is a common substituent in medicinal chemistry. It can influence the molecule's lipophilicity and steric profile, which in turn can affect its interaction with biological targets. ontosight.ai The benzyl (B1604629) group can also participate in π-π stacking interactions with aromatic residues in proteins. The 4-bromo substitution on the benzyl ring further modifies the electronic properties and can serve as a handle for further chemical transformations, such as cross-coupling reactions.

The nitro group is a strong electron-withdrawing group. Its presence on the pyrazole ring significantly influences the electronic distribution within the heterocycle. researchgate.net This can impact the reactivity of the ring system and the acidity of any N-H protons in related structures. nih.gov In the context of medicinal chemistry, nitroaromatic compounds are often investigated for their potential as antimicrobial and anticancer agents. pharmatutor.org The synthesis of nitro-substituted pyrazoles is an active area of research, with various methods being developed to control the regioselectivity of the nitration process. mdpi.com

Academic Rationale for Investigating this compound

The academic rationale for the synthesis and study of this compound is multifaceted. Firstly, it serves as a model compound for exploring the synthesis and reactivity of polysubstituted pyrazoles. The specific arrangement of the substituents allows for the investigation of regioselective synthetic strategies.

Secondly, this compound is a valuable intermediate for the creation of a library of more complex molecules. The nitro group can be reduced to an amino group, which can then be further functionalized. The bromo substituent on the benzyl ring provides a site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of other functional groups.

Finally, given the known biological activities of both pyrazole and nitroaromatic compounds, this compound itself could be a candidate for biological screening. The combination of the pyrazole core with the electron-withdrawing nitro group and the lipophilic bromobenzyl group presents a unique pharmacophore that may exhibit interesting biological properties. The investigation of such compounds contributes to the broader understanding of structure-activity relationships in the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]-3-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O2/c11-9-3-1-8(2-4-9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZSBISXMJRJSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Role of 1 4 Bromobenzyl 3 Nitro 1h Pyrazole and Its Analogues in Advanced Chemical Applications

Building Blocks for Complex Molecular Architectures

The structural versatility of pyrazole (B372694) derivatives makes them ideal starting materials for the synthesis of more intricate molecules. Their ability to undergo various chemical transformations allows for the construction of both fused polycyclic systems and hybrid molecular conjugates.

Pyrazole derivatives are extensively used as precursors for building fused heterocyclic systems, where the pyrazole ring is annulated with other rings. hilarispublisher.com Functionalized pyrazoles, such as those containing carbaldehyde or amino groups, are particularly valuable. semanticscholar.org These functional groups act as reactive handles for cyclization and cyclocondensation reactions. hilarispublisher.com

For instance, 5-aminopyrazole-4-carbaldehydes are key intermediates that can react with various active methylene compounds to yield a range of fused systems. semanticscholar.org Common synthetic strategies include:

Condensation Reactions: Friedländer condensation of aminopyrazole carbonitriles with cyclic ketones like cyclohexanone or cyclopentanone leads to the formation of pyrazolo[3,4-b]quinolines and cyclopenta[b]pyrazolo[4,3-e]pyridines, respectively. semanticscholar.org

Michael Addition and Cyclization: The reaction of pyrazole-based chalcones with compounds like cyclohexanone can proceed through a Michael addition followed by cyclization to afford pyrazolo[3,4-b]pyridine derivatives. semanticscholar.org

Multicomponent Reactions: Aminopyrazoles are effective building blocks in one-pot multicomponent reactions for synthesizing complex fused heterocycles. researchgate.net

These synthetic routes demonstrate the utility of the pyrazole scaffold in creating diverse and complex polycyclic architectures, which are of significant interest in medicinal and materials chemistry. semanticscholar.orgnih.gov

The conjugation of a pyrazole ring with other heterocyclic moieties, such as tetrazole, creates hybrid molecules with unique properties. Tetrazole is often considered a bioisostere of the carboxylic acid group, making pyrazole-tetrazole hybrids attractive for various applications. arabjchem.org

The synthesis of these conjugates can be achieved through several pathways:

Cycloaddition: A common method involves the conversion of a pyrazole-carbonitrile derivative into a tetrazole ring. This is typically accomplished through a 1,3-dipolar cycloaddition reaction using sodium azide (NaN₃) and an ammonium salt in a solvent like DMF. mdpi.com

Direct Alkylation: Another strategy involves the direct alkylation of a pre-formed pyrazole-tetrazole scaffold, for example, at the N2 position of the pyrazole ring, which has been shown to be an efficient method. arabjchem.orgafricaresearchconnects.com

Condensation Reactions: Simple equimolar condensation between pyrazole and tetrazole precursors provides a straightforward route to linear pyrazole-tetrazole derivatives. researchgate.net

These synthetic approaches allow for the precise connection of pyrazole and tetrazole rings, creating novel molecular frameworks for further investigation.

Contributions to High-Energy Materials Research

The inherent stability and high nitrogen content of the pyrazole ring make it an excellent platform for the development of high-energy materials (HEMs). researchgate.netnih.gov By introducing energetic functional groups, particularly nitro groups, chemists can design pyrazole-based compounds with significant potential as explosives and propellants. researchgate.net

The design of energetic materials based on pyrazole follows several key principles aimed at maximizing performance while maintaining acceptable stability. Nitrated pyrazoles are a prominent class of nitrogen-containing heterocyclic compounds that often exhibit high heats of formation, good density, and tailored thermal stability. researchgate.netnih.gov

Core design strategies include:

Increasing Nitro Group Content: The introduction of multiple nitro (-NO₂) groups onto the pyrazole ring is a primary strategy. Nitro groups increase the molecule's density and improve its oxygen balance, which are crucial factors for enhancing detonation performance. nih.gov

Maximizing Nitrogen Content: A high nitrogen-to-carbon ratio generally leads to a higher positive heat of formation, releasing more energy upon decomposition. The pyrazole ring itself provides a nitrogen-rich core. nih.gov

Structural Compaction: Creating compact molecular structures helps to achieve high crystal density, a critical parameter for powerful energetic materials. Fusing pyrazole rings, as in 3,6-dinitropyrazolo[4,3-c]pyrazole, can lead to materials with high density and good thermal stability. nih.gov

These principles guide the synthesis of advanced HEMs that can surpass the performance of traditional explosives like TNT. researchgate.net

Before undertaking complex and potentially hazardous syntheses, computational chemistry is widely used to predict the energetic properties of designed molecules. These theoretical assessments provide valuable insights into the structure-property relationships of nitrated pyrazole derivatives. nih.gov

Key computational methods include:

Density Functional Theory (DFT): This is a fundamental tool used to investigate molecular structures and calculate gas-phase heats of formation (HOFs) through methods like isodesmic reactions. nih.gov Solid-state HOFs can then be estimated using approaches that account for the heat of sublimation. nih.gov

Detonation Performance Prediction: The Kamlet-Jacobs equations are frequently employed to evaluate detonation performance (e.g., detonation velocity and pressure). These calculations rely on the predicted densities and solid-state heats of formation obtained from computational models. nih.gov

Analysis of Intermolecular Interactions: Understanding crystal packing is crucial as it influences density and sensitivity. Computational techniques can reveal noncovalent interactions like hydrogen bonds and van der Waals forces, which are vital for predicting the stability and density of the final material. researchgate.net

These computational studies allow for the pre-screening of numerous candidate molecules, identifying the most promising structures for laboratory synthesis and helping to design novel high-energy materials with a balance of energy and stability. acs.orgnih.gov

Table of Energetic Properties for Selected Nitrated Pyrazole Derivatives

| Compound/Material | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |

| Dipotassium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 2.10 | 7965 | 29.3 | acs.org |

| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 1.83 | 8931 | 35.9 | acs.org |

| RDX (Reference) | 1.82 | 8750 | 34.0 | acs.org |

Future Research Trajectories and Methodological Challenges in 1 4 Bromobenzyl 3 Nitro 1h Pyrazole Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in the synthesis of functionalized pyrazoles, including 1-(4-bromobenzyl)-3-nitro-1H-pyrazole, is the reliance on traditional methods that often involve harsh conditions, stoichiometric reagents, and the generation of significant chemical waste. Future research must prioritize the development of greener, more sustainable synthetic protocols. thieme-connect.comresearchgate.net

Key research objectives in this area include:

Catalytic Approaches: There is a growing need to replace classical condensation reactions with modern catalytic methods. researchgate.net Iron-catalyzed multicomponent strategies, for instance, offer a promising avenue for the synthesis of tri-substituted pyrazoles from biomass-derived alcohols, eliminating the need for pre-functionalized starting materials and noble metal catalysts. rsc.org The development of reusable and economical catalysts, such as nano-ZnO or Amberlyst-70, can further enhance the sustainability of these processes. thieme-connect.commdpi.com

Green Solvents and Conditions: Shifting from conventional organic solvents to environmentally benign media like water is a critical goal. thieme-connect.com Aqueous-based methods, potentially enhanced by microwave irradiation or sonochemical procedures, can reduce the environmental footprint and often lead to simpler purification processes. thieme-connect.commdpi.com

Atom Economy: Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.orgnih.gov Future work should focus on designing one-pot MCRs for the direct synthesis of this compound and its derivatives, thereby minimizing steps and waste. mdpi.comresearchgate.net

| Methodology | Advantages | Challenges & Future Directions | Key Principles |

|---|---|---|---|

| Traditional Synthesis (e.g., Knorr) | Well-established, reliable for certain substrates. | Often requires harsh conditions, produces significant waste, low atom economy. | Step-wise condensation and cyclization. |

| Catalytic Methods | Higher efficiency, milder conditions, potential for recyclability (heterogeneous catalysts). rsc.orgrsc.org | Catalyst cost and stability, optimizing catalyst for specific substrates like nitropyrazoles. | Use of transition metals (e.g., Fe, Cu) or nanocatalysts to lower activation energy. rsc.orgmdpi.com |

| Microwave-Assisted Synthesis | Dramatically reduced reaction times, often improved yields. mdpi.comresearchgate.net | Scalability of reactions, precise temperature control. | Direct energy transfer to reacting molecules. |

| Aqueous-Based Synthesis | Environmentally benign, safe, and inexpensive solvent. thieme-connect.com | Solubility issues for non-polar reactants, potential for side reactions. | Utilizing water as a green reaction medium, often with surfactants or co-solvents. thieme-connect.com |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste and time. nih.govresearchgate.net | Finding suitable MCRs for complex target molecules, controlling regioselectivity. | One-pot combination of three or more starting materials. rsc.org |

Exploration of Novel Reactivity Patterns and Unconventional Transformation Pathways

The electronic properties of the pyrazole ring, influenced by the electron-withdrawing nitro group and the versatile bromo-substituents in this compound, suggest a rich and largely unexplored reactivity landscape. Future research should venture beyond classical functionalization to discover novel transformations.

C-H Activation: Direct functionalization of C-H bonds is a powerful tool for molecular editing, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov A significant challenge is to achieve site-selective C-H activation on the pyrazole and benzyl (B1604629) rings of the target molecule. Overcoming competitive side reactions is a key hurdle in harnessing the full potential of this strategy. nih.gov

Ring Transformations: The pyrazole core is not inert and can undergo fascinating rearrangements and transformations. For example, reports on the conversion of pyrazole nitrene intermediates or the transformation of pyrazoles into other heterocyclic systems like 1,2,4-triazoles highlight the potential for skeletal diversification. mdpi.comresearchgate.net Investigating the behavior of this compound under thermal, photochemical, or oxidative conditions could lead to unexpected and synthetically valuable products.

Reactivity of the Nitro Group: While often seen as a simple electron-withdrawing group, the nitro group itself can participate in reactions. For instance, its partial reduction can yield nitroso or amino groups, dramatically altering the molecule's electronic and biological properties. mdpi.com Exploring the selective transformation of the nitro group in the presence of other functional groups remains a methodological challenge.

| Transformation Pathway | Potential Outcome | Methodological Challenge | Future Trajectory |

|---|---|---|---|

| Site-Selective C-H Functionalization | Direct introduction of new functional groups on the pyrazole or benzyl ring. | Controlling regioselectivity; overcoming the directing effects of existing substituents. nih.gov | Development of novel directing groups and specialized catalysts. |

| Photocycloaddition Reactions | Formation of complex, polycyclic structures. mdpi.comacs.org | Pyrazole rings are often reluctant to participate due to aromaticity loss. mdpi.com | Use of photosensitizers and high-energy light sources to access new reaction pathways. |

| Ring-Opening/Recyclization Cascades | Synthesis of entirely new heterocyclic scaffolds from the pyrazole core. mdpi.com | Predicting and controlling the cascade pathway; isolating reactive intermediates. | Computational modeling to predict reaction pathways; flow chemistry to control reactive species. |

| Selective Nitro Group Reduction | Conversion to amino, nitroso, or hydroxylamino groups, creating new derivatives. | Achieving selectivity without affecting the bromo-substituents or the pyrazole ring. | Employing chemoselective reducing agents and catalytic hydrogenation under controlled conditions. |

Advanced Computational Modeling for De Novo Design of Pyrazole-Based Materials

Computational chemistry has become an indispensable tool for understanding molecular behavior and predicting material properties, thereby accelerating the discovery process. eurasianjournals.com For this compound, advanced computational modeling presents a significant opportunity to guide the synthesis of new functional materials.

Predictive Modeling: Methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of pyrazole derivatives. eurasianjournals.comeurasianjournals.com Molecular dynamics (MD) simulations can explore the conformational landscape and dynamic behavior of these molecules. eurasianjournals.comeurasianjournals.com A major challenge lies in improving the accuracy of force fields and computational models to provide quantitatively accurate predictions, especially for complex systems. eurasianjournals.com

De Novo Design: The ultimate goal is to move from prediction to creation. De novo design involves using computational algorithms to design novel proteins or molecules with desired functions from the ground up. mdpi.commdpi.com By defining specific functional requirements (e.g., high thermal stability, specific binding affinity, desired optical properties), computational tools can propose new pyrazole-based structures. mdpi.commdpi.com This approach can dramatically reduce the trial-and-error nature of traditional materials discovery. mdpi.com

Structure-Property Relationships: A key future direction is to use computational screening and machine learning to build robust structure-property relationship models for pyrazole derivatives. nih.gov This will enable the rapid in silico evaluation of virtual libraries of compounds derived from the this compound scaffold for specific applications, such as energetic materials or pharmaceuticals.

| Computational Method | Application for Pyrazole Derivatives | Challenges | Future Trajectory |

|---|---|---|---|

| Molecular Mechanics (MM) | Exploring conformational space of large pyrazole-containing systems. eurasianjournals.com | Accuracy is limited by the quality of the force field parameters. eurasianjournals.com | Development of more accurate and specialized force fields for heterocyclic systems. eurasianjournals.com |

| Density Functional Theory (DFT) | Calculating electronic structure, reaction mechanisms, and spectroscopic properties. eurasianjournals.comresearchgate.net | High computational cost for large molecules; choice of functional can impact accuracy. | Integration with machine learning to accelerate calculations and improve accuracy. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of pyrazoles in different environments (e.g., solution, crystal). eurasianjournals.com | Long simulation times required to sample complex events; force field accuracy. eurasianjournals.com | Multi-scale modeling approaches combining quantum and classical methods. eurasianjournals.com |

| De Novo Design Algorithms | Generating novel pyrazole structures with pre-defined functional properties. mdpi.commdpi.com | Solving the inverse protein folding problem; ensuring synthetic accessibility of designed molecules. mdpi.com | AI-driven platforms that integrate design, synthesis planning, and property prediction. |

Integration of Pyrazole Chemistry with Emerging Fields in Chemical Sciences

The unique structural and electronic features of nitropyrazoles make them attractive candidates for applications beyond traditional medicinal chemistry. A significant future trajectory involves integrating the chemistry of this compound into emerging, interdisciplinary fields.

Materials Science: Nitrogen-rich compounds, particularly nitropyrazoles, are of great interest as energetic materials. researchgate.netmdpi.comresearchgate.net The high nitrogen content and positive heats of formation suggest potential applications as components in explosives or propellants. researchgate.netnih.gov Future research will focus on synthesizing derivatives with tailored properties, such as high density, good thermal stability, and low sensitivity to impact. mdpi.com Furthermore, the conjugated π-system of pyrazoles can be exploited in the design of organic materials for electronics, such as fluorescent probes and sensors. mdpi.comnih.gov

Chemical Biology: Pyrazole derivatives can be designed as specific inhibitors or probes to study biological processes. orientjchem.orgnih.gov For instance, by appending a reactive "warhead," this compound could be transformed into a covalent inhibitor for a specific enzyme, allowing for detailed study of its function. nih.gov The development of pyrazole-based fluorescent probes could enable the visualization of specific ions or biomolecules within living cells. nih.gov

Flow Chemistry: The use of continuous flow chemistry offers significant advantages for handling potentially hazardous reactions or unstable intermediates, which can be relevant in nitropyrazole chemistry. nih.gov This technology allows for precise control over reaction parameters, enhancing safety and scalability. Integrating flow synthesis with real-time analysis could accelerate the optimization of reaction conditions for producing pyrazole derivatives. nih.gov

Q & A

Q. Optimization Parameters :

- Catalyst : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.

- Temperature : Elevated temperatures (40–50°C) may reduce reaction time but risk side reactions.

- Stoichiometry : Maintain a 1:1.1 molar ratio of pyrazole to 4-bromobenzyl bromide to limit unreacted starting material.

Q. Key Diagnostic Peaks :

- Nitro group : NO₂ bending modes in IR (~850 cm⁻¹).

- Bromine isotope pattern : Distinctive ¹:¹ ratio for [M+2]⁺ in MS.

Advanced: How does X-ray crystallography resolve the molecular conformation of this compound?

Answer:

Crystallographic analysis (e.g., for analogous compounds ) reveals:

- Bond Lengths : N–N (1.34–1.36 Å), C–Br (1.89–1.91 Å).

- Dihedral Angles : Pyrazole and benzyl rings form angles of ~80°, influencing steric interactions.

- Packing Interactions : Halogen bonding (Br···O/N) stabilizes the crystal lattice.

Q. Table 2. Key Crystallographic Data

| Parameter | Value (Å/°) | Source |

|---|---|---|

| N1–C8 bond length | 1.357(3) | |

| Dihedral angle (pyrazole/aryl) | 80.3° |

Advanced: What strategies enable functionalization of the nitro group for hybrid molecule synthesis?

Answer:

Q. Example Protocol (CuAAC) :

React 3-azido derivative with terminal alkyne (1.3 eq.) in THF/H₂O (1:1).

Add CuSO₄ (0.2 eq.) and sodium ascorbate (1 eq.) at 50°C for 16 hours .

Advanced: How should researchers address contradictions in biological activity data?

Answer:

- Assay Variability : Standardize conditions (cell lines, incubation time, dose). For example, IC₅₀ discrepancies in cytotoxicity assays may arise from MTT vs. resazurin protocols.

- Structural Confirmation : Verify compound purity (HPLC >98%) to rule out impurity-driven effects .

- Meta-Analysis : Compare data across studies using analogous pyrazoles (e.g., anti-inflammatory activity trends ).

Advanced: How do computational methods predict reactivity and bioactivity?

Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate nitro group’s electron-withdrawing effects on pyrazole aromaticity .

- Molecular Docking : Simulate binding to targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina.

Key Insight : Nitro group reduces HOMO energy (-9.2 eV), enhancing electrophilic substitution at the 4-position.

Basic: How are common synthesis impurities identified and mitigated?

Answer:

- Major Impurities : Unreacted 4-bromobenzyl bromide (Rf ~0.7 in TLC) or over-alkylated products.

- Detection : HPLC (C18 column, acetonitrile/water gradient).

- Mitigation : Use excess pyrazole (1.2 eq.) and monitor reaction progress via TLC .

Advanced: What electronic effects arise from the nitro substituent?

Answer:

- Resonance Withdrawal : Nitro group deactivates the pyrazole ring, directing electrophiles to the 4-position.

- Impact on Reactivity : Reduces nucleophilic substitution rates at the benzyl position by 40% compared to non-nitro analogs .

Basic: What safety protocols are essential for handling brominated pyrazoles?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, goggles.

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- Waste Disposal : Collect in halogenated waste containers .

Advanced: How can structural modifications improve pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.